molecular formula C13H12O4 B3282099 ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate CAS No. 74555-98-9

ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate

Cat. No. B3282099
CAS RN: 74555-98-9
M. Wt: 232.23 g/mol
InChI Key: KBTZREOELHQMNO-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is a nitrogen-containing heterocyclic compound with a chromenopyridine nucleus. It exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . The chromenopyridine skeleton is an important structural motif for drug discovery.


Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v). This method avoids traditional recrystallization and chromatographic purification methods, resulting in good yields of the desired products .


Molecular Structure Analysis

The molecular formula of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is C₁₂H₁₀O₄ . Its crystal structure reveals a triclinic arrangement with specific bond lengths and angles . The compound consists of a chromene ring fused with a carboxylate group and an ethyl moiety.


Chemical Reactions Analysis

The synthesis involves a three-component reaction, where 4-oxo-4H-chromene-3-carbaldehydes, ethyl cyanoacetate, and 4-methylaniline react to form the desired product. The optimized conditions yield a yellow solid with a melting point of 230–232°C .


Physical And Chemical Properties Analysis

  • IR Spectrum Peaks : Absorption bands at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, and 749 cm⁻¹ .
  • NMR Spectra : Proton and carbon NMR peaks provide information about chemical shifts and functional groups .

Safety and Hazards

Safety information for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate can be found in the Material Safety Data Sheet (MSDS) provided by suppliers .

properties

IUPAC Name

ethyl 2-methyl-4-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-16-13(15)11-8(2)17-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTZREOELHQMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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